9,9'-Spirobi[fluorene]-2,2',7,7'-tetracarbaldehyde
Description
Properties
IUPAC Name |
9,9'-spirobi[fluorene]-2,2',7,7'-tetracarbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H16O4/c30-13-17-1-5-21-22-6-2-18(14-31)10-26(22)29(25(21)9-17)27-11-19(15-32)3-7-23(27)24-8-4-20(16-33)12-28(24)29/h1-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSYPGFOPUQWATH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C=O)C3(C4=C2C=CC(=C4)C=O)C5=C(C=CC(=C5)C=O)C6=C3C=C(C=C6)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-Spirobi[fluorene]-2,2’,7,7’-tetracarbaldehyde typically involves the following steps:
Formation of the Spirobifluorene Core: This is achieved by coupling two fluorene units at the 9,9’ positions.
Introduction of Aldehyde Groups: The aldehyde groups are introduced through formylation reactions.
Industrial Production Methods
While specific industrial production methods for 9,9’-Spirobi[fluorene]-2,2’,7,7’-tetracarbaldehyde are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
9,9’-Spirobi[fluorene]-2,2’,7,7’-tetracarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like KMnO4 or CrO3.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as NaBH4 or LiAlH4.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nitration using HNO3 and H2SO4, halogenation using Br2 or Cl2 in the presence of a Lewis acid.
Major Products
Oxidation: 9,9’-Spirobi[fluorene]-2,2’,7,7’-tetracarboxylic acid.
Reduction: 9,9’-Spirobi[fluorene]-2,2’,7,7’-tetrahydroxy compound.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
9,9’-Spirobi[fluorene]-2,2’,7,7’-tetracarbaldehyde has a wide range of applications in scientific research:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its excellent thermal and chemical stability.
Material Science: Employed in the synthesis of conjugated microporous polymers for gas absorption and separation.
Biological Studies: Investigated for its potential use in bioimaging and as a fluorescent probe due to its unique photophysical properties.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 9,9’-Spirobi[fluorene]-2,2’,7,7’-tetracarbaldehyde is primarily related to its electronic structure. The spiro carbon creates orthogonal planes for the two fluorene units, which helps in maintaining high thermal stability and preventing excimer formation. The aldehyde groups can participate in various chemical reactions, enabling the compound to act as a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Functional Group-Driven Comparisons
Aldehyde vs. Nitrile Derivatives
- Electronic Effects : The tetracarbaldehyde’s -CHO groups are moderately electron-withdrawing, enabling reversible imine/amine condensations for COFs . In contrast, the tetracarbonitrile derivative (C≡N) has stronger electron-withdrawing properties, enhancing charge mobility in semiconductors .
- Reactivity : Aldehydes are more reactive toward nucleophiles (e.g., amines) than nitriles, making the former preferable for dynamic covalent chemistry .
Halogen-Substituted Derivatives
- The dibromo derivative (864957-75-5) introduces steric bulk and halogen bonding, which can direct crystal packing or facilitate Suzuki-Miyaura cross-coupling for extended π-systems .
Amino vs. Aldehyde Derivatives
Performance in Material Science
Covalent Organic Frameworks (COFs)
- The tetracarbaldehyde is critical for synthesizing non-interpenetrated 3D COFs via steric hindrance from methoxy groups, achieving high surface areas (~1,500 m²/g) .
- In contrast, pyridyl or nitrile derivatives may form interpenetrated structures due to reduced steric bulk, limiting porosity .
Optoelectronic Properties
- Photoluminescence : The tetracarbaldehyde emits at 390–430 nm, while the parent spirobi[fluorene] (159-66-0) lacks such emission due to the absence of conjugated substituents .
- Charge Transport : Nitrile derivatives exhibit higher electron affinity (EA ≈ 3.5 eV), advantageous for n-type semiconductors .
Thermal and Chemical Stability
- Thermal Stability : The parent compound (159-66-0) has a melting point of 202°C and boiling point of 474.9°C, outperforming aldehyde derivatives (decompose above 300°C) .
- Chemical Stability : Brominated derivatives (e.g., 864957-75-5) are more resistant to oxidation but prone to hydrolysis under basic conditions .
Research Findings and Industrial Relevance
- COF Design : The tetracarbaldehyde’s methoxy-modified analog (TMSFTA) enables pore-size modulation in COFs, critical for gas storage and catalysis .
- Device Integration : Derivatives with pyridyl or nitrile groups are being tested in perovskite solar cells for enhanced interfacial charge extraction .
Biological Activity
9,9'-Spirobi[fluorene]-2,2',7,7'-tetracarbaldehyde is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various research studies and reviews.
- Chemical Formula : C28H24O4
- Molecular Weight : 432.49 g/mol
- CAS Number : 196207-58-6
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Anticancer Activity
Research indicates that compounds containing fluorene structures exhibit significant anticancer properties. For instance, derivatives of fluorene have been studied for their efficacy against various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancers. The presence of specific functional groups in these compounds can enhance their cytotoxicity and selectivity towards cancer cells.
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Cell Proliferation : Studies suggest that fluorene derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
- Interaction with Biological Targets : The compound may interact with key proteins involved in cell signaling pathways, such as kinases and transcription factors.
Antimicrobial Activity
In addition to anticancer properties, some studies have reported antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's structure allows it to penetrate bacterial membranes effectively, leading to cell lysis.
Study 1: Anticancer Efficacy
A study published in MDPI evaluated the cytotoxic effects of various fluorene derivatives on MCF-7 cells. The results indicated that compounds with fluorinated substituents exhibited enhanced potency compared to non-fluorinated analogs. The study highlighted the importance of structural modifications in improving biological activity .
Study 2: Antimicrobial Properties
Research conducted by Tandfonline explored the antimicrobial effects of spirobifluorene derivatives. The study found that specific derivatives showed significant inhibition against E. coli and S. aureus, suggesting potential applications in antibiotic development .
Table of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
